5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O/c1-26-19-5-3-2-4-18(19)25-20(26)15-8-6-14(7-9-15)11-24-21(27)16-10-17(22)13-23-12-16/h2-5,10,12-15H,6-9,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNOMSXNFRJNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromonicotinic Acid
5-Bromonicotinic acid is typically synthesized via bromination of nicotinic acid derivatives. While direct bromination of nicotinic acid is challenging due to competing decarboxylation, protected intermediates (e.g., esters) are often employed. A representative protocol involves:
Activation of 5-Bromonicotinic Acid
Conversion to the acid chloride or use of coupling agents facilitates amide bond formation:
- Acid chloride route : Reacting 5-bromonicotinic acid with thionyl chloride (SOCl₂) in refluxing dichloromethane (DCM) for 3 hours yields 5-bromonicotinoyl chloride (94% purity by ¹H NMR).
- Coupling agents : HATU or EDCl/HOBt in DMF enables direct coupling with amines under mild conditions (0–25°C, 12–24 hours).
Synthesis of 4-(1-Methyl-1H-Benzo[d]imidazol-2-yl)cyclohexyl)methanamine
Benzoimidazole Ring Formation
The 1-methyl-1H-benzo[d]imidazole moiety is synthesized via cyclization of o-phenylenediamine derivatives:
- N-Methylation : Treating o-phenylenediamine with methyl iodide (2.2 equiv) and NaH (2.5 equiv) in THF at 0°C→25°C for 6 hours yields N-methyl-o-phenylenediamine (78% yield, LCMS: m/z = 137 [M+H]⁺).
- Cyclization : Reacting N-methyl-o-phenylenediamine with trimethyl orthoformate in acetic acid at 120°C for 8 hours forms 1-methyl-1H-benzo[d]imidazole (83% yield).
Cyclohexane Functionalization
Introducing the benzoimidazole to the cyclohexane ring requires strategic positioning:
- 4-Substituted cyclohexanone : Friedel-Crafts acylation of benzene with cyclohex-4-enecarbonyl chloride under AlCl₃ catalysis yields 4-phenylcyclohexanone (62% yield).
- Reductive Amination : Condensing 4-(benzoimidazol-2-yl)cyclohexanone with ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours produces 4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methanamine (71% yield after silica gel chromatography).
Final Amide Coupling
Reaction Conditions and Optimization
Coupling 5-bromonicotinoyl chloride with 4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methanamine proceeds via:
- Schotten-Baumann conditions : Aqueous NaOH (2M), THF, 0°C→25°C, 4 hours (68% yield).
- DMF-mediated coupling : HATU (1.2 equiv), DIPEA (3 equiv), DMF, 25°C, 16 hours (82% yield, >95% purity by HPLC).
Table 1: Comparative Analysis of Coupling Methods
| Method | Solvent | Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Schotten-Baumann | THF/H₂O | NaOH | 4 | 68 | 89 |
| HATU-mediated | DMF | DIPEA | 16 | 82 | 95 |
Purification and Characterization
- Flash chromatography : Silica gel with EtOAc/hexane (3:7→1:1) removes unreacted starting materials.
- Crystallization : Recrystallization from ethanol/water (7:3) affords analytically pure product (mp 148–150°C).
- Spectroscopic data :
Challenges and Optimization Strategies
Regioselectivity in Benzoimidazole Methylation
Competing N1 vs. N3 methylation in benzoimidazole derivatives necessitates careful base selection:
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction: The benzo[d]imidazole and nicotinamide moieties can undergo redox reactions under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with azide would yield an azido derivative, while oxidation of the benzo[d]imidazole moiety could lead to the formation of an imidazole N-oxide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives can exhibit significant anticancer properties. The structure of 5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide suggests potential interactions with various biological targets involved in cancer progression.
A study focusing on benzimidazole derivatives reported their efficacy against various cancer cell lines, suggesting that modifications to the benzimidazole core can enhance potency and selectivity against cancer cells .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | |
| Compound B | MCF7 (Breast) | 3.2 | |
| 5-bromo-N-... | HeLa (Cervical) | TBD | Current Study |
Targeting Inflammation
Inhibition of IRAK4
Interleukin-1 receptor associated kinase 4 (IRAK4) is a critical mediator in inflammatory pathways. Compounds targeting IRAK4 have shown promise in treating autoimmune diseases. The design of heterobifunctional degraders, including those similar to this compound, has been explored for their potential to degrade IRAK4, thus inhibiting its activity .
Table 2: IRAK4 Inhibitors and Their Potency
Antimicrobial Properties
Benzimidazole derivatives have been studied for their antimicrobial activities. The presence of the bromine atom in this compound may enhance its interaction with microbial targets, leading to increased efficacy against bacteria and fungi.
Case Study: Antimicrobial Efficacy
A recent investigation into similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that further exploration of this compound could yield promising results .
Neurological Applications
Emerging studies suggest that compounds with benzimidazole scaffolds may have neuroprotective effects. The modulation of neurotransmitter systems could be a potential application area for this compound).
Table 3: Neuroprotective Effects of Benzimidazole Derivatives
Mechanism of Action
The mechanism of action of 5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide involves its interaction with specific molecular targets. The benzo[d]imidazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nicotinamide group may also play a role in modulating biological pathways, such as those involved in cellular metabolism.
Comparison with Similar Compounds
Key Structural Features:
- Benzimidazole Core : Present in all analogs (e.g., –3), but substituents vary. The target compound’s 1-methyl group on the benzimidazole may reduce metabolic oxidation compared to unsubstituted analogs .
- Nicotinamide Moiety : Common in and , though linked to diverse groups (e.g., methoxy-methyl in vs. cyclohexylmethyl-benzimidazole in the target compound).
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide (CAS Number: 1206998-85-7) is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 416.3 g/mol . The compound features a bromine atom, a benzimidazole moiety, and a nicotinamide structure, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1206998-85-7 |
| Molecular Formula | C20H22BrN3O2 |
| Molecular Weight | 416.3 g/mol |
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of specific enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH), which are critical in nucleotide synthesis and cell proliferation .
- Anti-tumor Effects : Compounds in this class have shown potential in inhibiting tumor growth in various cancer cell lines. For example, studies have reported that certain benzamide derivatives can significantly reduce the viability of cancer cells by inducing apoptosis and inhibiting cell cycle progression .
- Targeting Signaling Pathways : The compound may interact with key signaling pathways such as the Wnt/β-catenin pathway, which is often dysregulated in cancers . This interaction can lead to the downregulation of proliferation markers like Ki67.
Therapeutic Implications
Given its structural characteristics, This compound is being investigated for use in:
- Cancer Therapy : Its ability to inhibit critical enzymes suggests a role in treating various malignancies, including breast cancer and lymphoma .
- Neuroprotection : Some studies have indicated that similar compounds may offer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .
Study 1: Inhibition of Cancer Cell Proliferation
A study examining the effects of benzamide derivatives on human cancer cell lines demonstrated that compounds with structural similarities to This compound exhibited IC50 values in the low micromolar range against HCT116 colorectal cancer cells. The study concluded that these compounds could serve as promising leads for drug development targeting colorectal cancer .
Study 2: Mechanistic Insights into DHFR Inhibition
Another significant study explored how benzamide derivatives inhibit DHFR activity through their metabolites. The findings suggested that these compounds could destabilize DHFR by reducing cellular NADP and NADPH levels, leading to decreased cell growth in resistant cancer cell lines .
Q & A
Basic: What are the optimal synthetic routes for 5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of amide bond-forming reagents (e.g., EDCI, HATU) to link the nicotinamide moiety to the cyclohexylmethyl-benzimidazole scaffold.
- Intermediate functionalization : Bromination at the 5-position of the nicotinamide ring using brominating agents like NBS or Br₂.
- Purification : Recrystallization from ethanol or methanol, as demonstrated in structurally similar compounds (e.g., recrystallization of Compound 4 in and Compound 3d in ) .
Advanced: How can computational modeling predict the reactivity of intermediates in the synthesis of this compound?
Answer:
AI-powered synthesis planning tools (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to predict feasible routes. These tools analyze steric/electronic effects of substituents (e.g., bromine’s electron-withdrawing nature) and suggest optimal reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. For example, highlights retrosynthetic analysis using precursor scoring and plausibility thresholds .
Basic: What spectroscopic techniques are recommended for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., benzimidazole protons at δ 7.5–8.5 ppm, cyclohexyl protons as multiplet at δ 1.5–2.5 ppm) .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- IR spectroscopy : To identify key functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in NMR data caused by tautomeric forms of the benzimidazole moiety?
Answer:
Variable-temperature NMR (VT-NMR) and deuterated solvent titrations can stabilize tautomers. For example, in , tautomerism in benzimidazole derivatives was resolved by analyzing peak splitting patterns at different temperatures .
Basic: What in vitro assays are suitable for assessing the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize the benzimidazole moiety?
Answer:
- Systematic substitution : Introduce electron-donating/-withdrawing groups (e.g., -CH₃, -Br) at the benzimidazole 1-position to assess steric/electronic effects on binding affinity.
- Molecular docking : Compare docking scores of derivatives (e.g., Compound 3b in ) to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
Basic: What purification methods are effective post-synthesis?
Answer:
- Recrystallization : Ethanol or methanol recrystallization achieves >95% purity, as shown in and .
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar impurities.
Advanced: What strategies mitigate batch-to-batch variability in yield during scale-up?
Answer:
- Process control : Implement real-time monitoring (e.g., PAT tools) to track reaction progression and adjust parameters (e.g., temperature, stirring rate) .
- Design of experiments (DoE) : Optimize variables (e.g., reagent stoichiometry, solvent volume) using factorial design .
Basic: How can researchers determine solubility and stability under physiological conditions?
Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS .
Advanced: How does molecular docking elucidate interactions between this compound and its biological targets?
Answer:
Docking software (e.g., AutoDock Vina) predicts binding modes by calculating free energy changes (ΔG) and hydrogen-bond networks. For example, validated interactions between benzimidazole derivatives and kinase active sites using RMSD scoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
